molecular formula C10H14S B8659267 3-(4-Methylpent-3-enyl)thiophene CAS No. 62469-65-2

3-(4-Methylpent-3-enyl)thiophene

Cat. No.: B8659267
CAS No.: 62469-65-2
M. Wt: 166.29 g/mol
InChI Key: LQQIHRRLQQGJJT-UHFFFAOYSA-N
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Description

3-(4-Methylpent-3-enyl)thiophene is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a methylpent-3-enyl side chain attached to the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Methylpent-3-enyl)thiophene, typically involves various condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpent-3-enyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(4-Methylpent-3-enyl)thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Methylpent-3-enyl)thiophene involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methylpent-3-enyl)thiophene is unique due to its specific side chain, which imparts distinct chemical and physical properties.

Properties

CAS No.

62469-65-2

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)thiophene

InChI

InChI=1S/C10H14S/c1-9(2)5-3-6-10-7-4-8-11-10/h4-5,7-8H,3,6H2,1-2H3

InChI Key

LQQIHRRLQQGJJT-UHFFFAOYSA-N

SMILES

CC(=CCCC1=CSC=C1)C

Canonical SMILES

CC(=CCCC1=CC=CS1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

217 g of 3-bromomethylthiophene, 513 g of prenylchloride, 117 g of copper (I) iodide and 2 kg of tetrahydrofuran were introduced into a 4-liter reaction flask. 750 g of magnesium shavings were then added in small portions at a rate such that the temperature of the reaction mixture did not rise above 30°. If the temperature rises were to great, the reaction mixture was temporarily cooled. The first portion of magnesium was activated by subliming an iodine crystal onto it. After all the magnesium had been added, a check was made by means of GLC as to whether bromomethylthiophene or prenyl chloride was still present. It was possibly necessary to add more magnesium. The mixture was then stirred for a further hour at 40° C. and after that poured out into a mixture of 180 g of ammonium chloride, 1 liter of water and 500 g of ice, and stirred.
Quantity
180 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
513 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
117 g
Type
catalyst
Reaction Step Two
Quantity
2 kg
Type
solvent
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-(4-methylpent-3-enyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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